REACTION_CXSMILES
|
[OH-].[K+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:11][CH2:12][O:13][CH3:14].[Cl:15][S:16](O)(=[O:18])=[O:17]>C(Cl)Cl.CS(C)=O>[CH3:14][O:13][CH2:12][CH2:11][O:9][C:3]1[CH:8]=[CH:7][C:6]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
94.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 min.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted 2 times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed 2 times with water and 1 time with brine
|
Type
|
TEMPERATURE
|
Details
|
causing slight warming A heavy precipitate
|
Type
|
ADDITION
|
Details
|
after addition of half of the reagent
|
Type
|
STIRRING
|
Details
|
to stir at rt for 16 hrs
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted two times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC=C(C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |